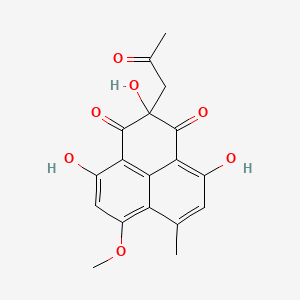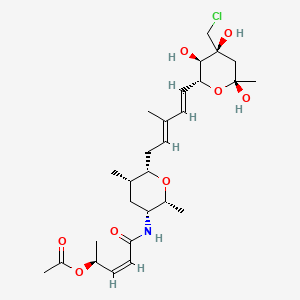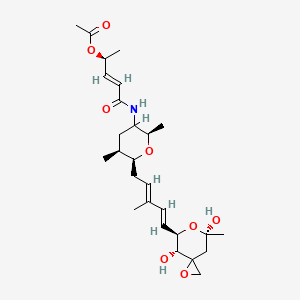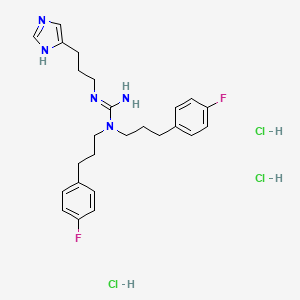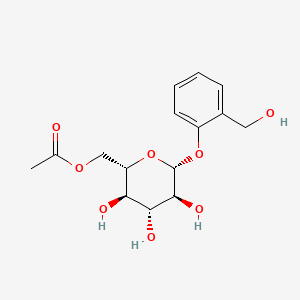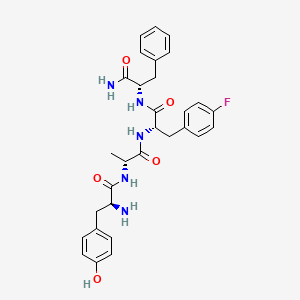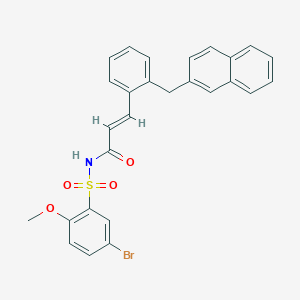
L-798106
描述
L-798,106 是一种合成有机化合物,以其对前列腺素 E 前列腺素 3 (EP3) 受体的强效和高度选择性拮抗活性而闻名。 该化合物因其在调节各种生理和病理过程中的作用而被广泛研究,特别是在炎症、癌症和心血管疾病的背景下 .
准备方法
合成路线和反应条件: L-798,106 通过多步有机合成过程合成。关键步骤包括磺酰胺键的形成以及在苯环上引入溴和甲氧基取代基。合成路线通常包括:
磺酰胺键的形成: 这涉及磺酰氯与胺反应形成磺酰胺。
取代基的引入: 溴和甲氧基通过亲电芳香取代反应引入。
最终组装: 最终产物通过一系列偶联反应和纯化步骤获得
工业生产方法: 虽然 L-798,106 的具体工业生产方法没有被广泛记录,但其合成可能遵循与实验室规模合成类似的原理,并针对大规模生产进行了优化。 这包括使用自动化反应器、连续流系统和先进的纯化技术,以确保高收率和纯度 .
化学反应分析
反应类型: L-798,106 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成相应的亚砜或砜。
还原: 还原反应可用于修饰分子中存在的磺酰胺基或其他官能团。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用锂铝氢化物或硼氢化钠等还原剂。
主要产物: 这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可以生成亚砜或砜,而取代反应可以在芳香环上引入各种官能团 .
科学研究应用
L-798,106 具有广泛的科学研究应用,包括:
化学: 用作研究前列腺素受体信号通路和开发新的 EP3 受体拮抗剂的工具化合物。
生物学: 研究其在调节各种细胞类型中的细胞过程(如增殖、迁移和凋亡)中的作用。
医学: 探索其在治疗高血压、癌症和炎症性疾病等疾病中的潜在治疗应用。
工业: 用于开发新药,并在药物发现和开发中用作参考化合物 .
作用机制
L-798,106 通过选择性结合并拮抗 EP3 受体发挥其作用。该受体参与各种生理过程,包括炎症、疼痛和血管张力的调节。 通过阻断 EP3 受体,L-798,106 抑制了由前列腺素 E2 (PGE2) 介导的下游信号通路,导致炎症减少,细胞增殖减少,以及其他治疗作用 .
相似化合物的比较
L-798,106 作为 EP3 受体拮抗剂,其高选择性和效力是独一无二的。类似的化合物包括:
L-826266: 与 L-798,106 相似,但具有氯基而不是溴基。
舒普罗酮: EP3 受体激动剂,用于研究受体激活的相反作用。
JNJ 17203212: 另一种具有不同结构特征的 EP3 受体拮抗剂
这些化合物在化学结构、受体选择性和生物活性方面存在差异,突出了 L-798,106 在科学研究和治疗应用中的独特特性 .
属性
IUPAC Name |
(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22BrNO4S/c1-33-25-14-13-24(28)18-26(25)34(31,32)29-27(30)15-12-21-7-3-5-9-23(21)17-19-10-11-20-6-2-4-8-22(20)16-19/h2-16,18H,17H2,1H3,(H,29,30)/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTKFNUPVBULRJ-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)C=CC2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)/C=C/C2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741421 | |
| Record name | N-(5-Bromo-2-methoxybenzene-1-sulfonyl)-3-{2-[(naphthalen-2-yl)methyl]phenyl}prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244101-02-8 | |
| Record name | (2E)-N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244101-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromo-2-methoxybenzene-1-sulfonyl)-3-{2-[(naphthalen-2-yl)methyl]phenyl}prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-798106 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-798,106 interact with the EP3 receptor?
A1: L-798,106 competitively binds to the EP3 receptor, preventing the endogenous ligand, prostaglandin E2 (PGE2), from binding and activating the receptor. [, , , , , ]
Q2: What are the downstream effects of EP3 receptor antagonism by L-798,106?
A2: Antagonism of the EP3 receptor by L-798,106 leads to a variety of downstream effects depending on the tissue and physiological context. Some observed effects include:
- Increased COX-2 Expression: L-798,106 has been shown to increase cyclooxygenase-2 (COX-2) expression in the thick ascending limb of the kidney, suggesting a negative feedback loop where PGE2, acting through EP3, regulates COX-2 activity. [, , ]
- Increased Urine Volume: Blocking EP3 with L-798,106 can lead to increased urine volume, likely due to the disrupted negative feedback on COX-2 and subsequent effects on renal transporters. [, ]
- Enhanced Osteogenic Differentiation: In a coculture system, L-798,106 impaired the enhancement of osteogenic differentiation in periodontal ligament stem cells induced by cocultured endothelial cells. This suggests a role for EP3 signaling in this process. []
- Modulation of Airway Smooth Muscle Contraction: L-798,106 has been shown to inhibit the potentiating effect of low concentrations of PGE2 on platelet aggregation, highlighting a role for EP3 in platelet function. [, ]
Q3: What is the molecular formula and weight of L-798,106?
A3: The molecular formula of L-798,106 is C26H22BrNO4S, and its molecular weight is 522.44 g/mol.
Q4: What is the primary pharmacological action of L-798,106?
A4: L-798,106 is a potent and selective antagonist of the prostaglandin E2 EP3 receptor subtype. [, , , , , , , ]
Q5: What is the efficacy of L-798,106 in in vitro and in vivo models?
A5: L-798,106 has demonstrated efficacy in various experimental models:
- Inhibition of Cough Reflex: In guinea pig models, L-798,106 attenuated PGE2-induced cough, suggesting a role for EP3 in cough modulation. [, ]
- Modulation of Neuronal Activity: L-798,106 attenuated the inhibitory effects of PGE2 on locus coeruleus neurons, highlighting a role for EP3 in neuronal signaling. [, , ]
- Regulation of Renin Expression: In rat models, L-798,106 exacerbated PGE2-induced renin expression in M-1 cells, indicating a complex interplay between EP receptor subtypes in renin regulation. []
- Effects on Tumor Cell Viability: L-798,106 was shown to selectively suppress the viability of TSC2-deficient cells in vitro and decrease lung colonization of these cells in vivo, suggesting a potential role for EP3 in tumor growth and survival. []
Q6: What are the potential therapeutic applications of L-798,106?
A6: While L-798,106 has not progressed to clinical use, its pharmacological profile suggests potential therapeutic applications in conditions where EP3 receptor antagonism may be beneficial, such as:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


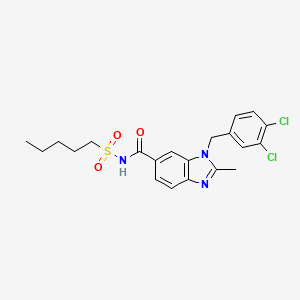
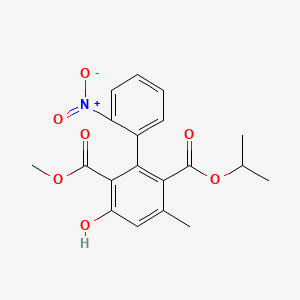
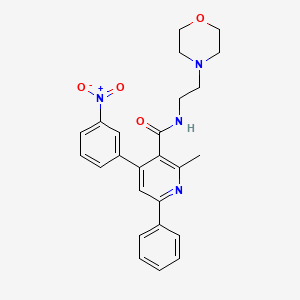
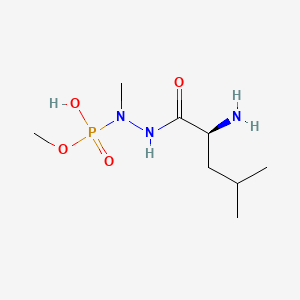
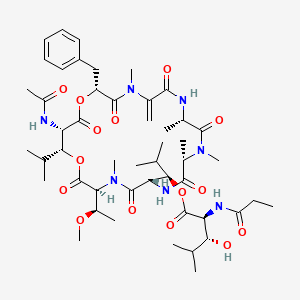
![(3S)-1-methyl-3-[(1S)-1-[(2S,3E,5R)-5-(methylsulfanylmethyl)-6-oxo-3-(2-oxocyclopent-3-en-1-ylidene)piperazin-2-yl]ethyl]-3H-indol-2-one](/img/structure/B1674038.png)

